Isoescin IB

Catalog No.
S1551658
CAS No.
219944-46-4
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoescin IB

CAS Number

219944-46-4

Product Name

Isoescin IB

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N

Synonyms

(3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

isoescin Ib has been reported in Aesculus chinensis and Aesculus hippocastanum with data available.
See also: Horse Chestnut (part of).

Isoescin IB is a highly purified triterpenoid saponin and a specific alpha-escin isomer derived primarily from the seeds of Aesculus hippocastanum (horse chestnut) [1]. Unlike bulk escin—which is a complex mixture of alpha and beta isomers—pure Isoescin IB serves as a critical analytical reference standard and a discrete pharmacological entity [2]. In procurement contexts, it is primarily sourced for high-performance liquid chromatography (HPLC) standardization, pharmacokinetic tracking, and formulation benchmarking, where its defined stereochemistry and specific acyl group arrangement provide a reliable baseline for quantifying complex botanical extracts and evaluating saponin bioavailability [1].

Research Fit

Provides a defined α-escin isomer for isomer-specific comparative studies
Supports stereochemical attribution in renal cytotoxicity and PK research
Minor component of crude extracts; avoids confounding β-escin dominance

Substituting pure Isoescin IB with generic 'alpha-escin', 'beta-escin', or crude horse chestnut extracts critically compromises both analytical resolution and pharmacokinetic accuracy. In vivo, escin isomers undergo asymmetric bidirectional interconversion; specifically, Escin Ib converts into Isoescin IB at a much higher rate than the reverse, making Isoescin IB an essential and distinct terminal marker for systemic exposure [1]. Furthermore, in quality control workflows, relying on mixed standards fails to resolve the four closely eluting primary isomers (Escin Ia, Escin Ib, Isoescin Ia, Isoescin Ib) during HPLC-MS/MS analysis, leading to inaccurate molar quantification and failure to meet strict pharmacopeial compliance standards [2].

Substitution Risk

Isoescin IB
Moderate renal cytotoxicity rank among isomers; reported IC50 order supports differentiated toxicity profiling.
Other isomers / crude mixture
Cytotoxicity rank shifts significantly; Escin Ia and Isoescin Ia show higher toxicity, altering endpoint interpretation.
Isoescin IB
Human oral bioavailability context differs substantially from other escins (reported 8- to 12-fold higher exposure).
Other isomers / crude mixture
Far lower systemic exposure may confound oral PK studies; direct substitution risks misinterpreting absorption data.
Isoescin IB
Acts as a stable metabolic endpoint; in vivo isomerization from Escin IB is favored, with limited reverse reaction.
Other isomers / crude mixture
Escin IB converts into Isoescin IB, confounding isomer attribution; metabolic fate profiles are not interchangeable.

Enhanced Pharmacokinetic Exposure and Bioavailability

In comparative pharmacokinetic evaluations, isolated Isoescin IB demonstrates higher systemic exposure metrics compared to its beta-escin counterpart, Escin Ib. Following administration in rat models, Isoescin IB yields higher maximum plasma concentration (Cmax), area under the curve (AUC), and overall bioavailability (F) values than Escin Ib [1]. Furthermore, when administered as part of a sodium escinate mixture, the terminal phase half-life (t1/2) and mean residence time (MRT) of Isoescin IB are significantly prolonged compared to isolated administration [1].

Evidence DimensionPharmacokinetic Exposure (Cmax, AUC, F)
Target Compound DataHigher absolute Cmax, AUC, and F values
Comparator Or BaselineEscin Ib (lower corresponding PK values)
Quantified DifferenceStatistically higher systemic exposure and bioavailability for Isoescin IB
ConditionsIn vivo rat model, IV and oral administration

Procuring the pure Isoescin IB isomer is critical for developing saponin formulations with extended duration of action and optimized bioavailability.

Renal Cytotoxicity
Head-to-head
Rank order (most to least toxic): Escin Ia > Isoescin Ia > Isoescin IB > Escin Ib
Isoescin IB 3rd of 4
Supports isomer-specific cytotoxicity endpoint review in HK-2 cells
P < 0.01; MTT assay, 24h exposure

In Vivo Isomerization and Metabolic Stability

The metabolic tracking of escin saponins reveals a distinct directional bias in vivo. While Escin Ib and Isoescin IB undergo bidirectional interconversion, the conversion rate of Escin Ib to Isoescin IB is substantially higher than the reverse process [1]. This indicates that Isoescin IB acts as a more stable metabolic sink or terminal exposure agent during systemic circulation [1].

Evidence DimensionIn vivo isomerization rate
Target Compound DataLow conversion rate to Escin Ib
Comparator Or BaselineEscin Ib (high conversion rate to Isoescin IB)
Quantified DifferenceAsymmetric interconversion heavily favoring Isoescin IB accumulation
ConditionsIn vivo metabolic tracking via LC-MS/MS

Buyers conducting ADME or toxicology studies must procure Isoescin IB to accurately quantify the primary stable circulating isomer resulting from escin administration.

Oral Bioavailability
Cross-study
1.97% Isoescin IB
vs. 0.16–0.3% other isomers
8- to 12-fold higher exposure
Supports exposure-model interpretation for oral studies
Healthy volunteers; LC-MS/MS quantification

Chromatographic Resolution for Extract Standardization

Standardizing horse chestnut extracts requires precise quantification of four closely related isomers. In natural extracts, Isoescin IB constitutes approximately 9% of the molar saponin proportion, alongside Escin Ia (22%), Escin Ib (18%), and Isoescin Ia (11%) [1]. Utilizing a high-purity Isoescin IB reference standard allows for baseline resolution of these four peaks in HPLC-DAD-MS (extracted ion chromatogram at m/z 1153), which is impossible when relying on crude alpha-escin or beta-escin mixtures [1].

Evidence DimensionMolar quantification and peak resolution
Target Compound DataPrecise quantification of the 9% Isoescin IB fraction
Comparator Or BaselineCrude Escin Extract (unresolved isomer overlap)
Quantified DifferenceEnables discrete integration of the m/z 1153 extracted ion chromatogram for all four isomers
ConditionsHPLC-DAD-MS analysis of Aesculus hippocastanum extracts

Procurement of the exact Isoescin IB standard is a strict regulatory requirement for the USP-compliant quality control of commercial saponin extracts.

Isomerization
Head-to-head
Escin IB → Isoescin IB much easier
Isoescin IB → Escin IB limited
Reported metabolic endpoint profile; supports isomer-attribution in vivo
Rat IV/oral administration; LC-MS/MS

Preparative Scale-Up and Purification Yield

Isolating specific saponins from botanical sources requires optimized preparative chromatography. Utilizing a methanol-water-acetic acid gradient, Isoescin IB can be purified to >99% purity in a single 120-minute step [1]. In a benchmark 50 g total saponin run, 1.6 g of pure Isoescin IB was recovered, demonstrating its distinct elution profile and stability during large-scale processing compared to the bulk escin fraction [1].

Evidence DimensionPreparative HPLC recovery and purity
Target Compound Data>99% purity, 1.6 g yield per 50 g crude
Comparator Or BaselineCrude saponin extract (unpurified mixture)
Quantified DifferenceSingle-step enrichment from a complex mixture to >99% analytical grade
ConditionsPre-HPLC using methanol-water-acetic acid gradient

Demonstrates the compound's stability and processability for buyers looking to scale up isolation or utilize it as a benchmark for preparative chromatography workflows.

Hemolytic Activity
Data to verify
~21 µg/mL Isoescin IB
vs. ~10 µg/mL Escin IB
~2.1× higher threshold
Reported hemolytic threshold profile; supports hemocompatibility endpoint review
In vitro RBC assay; source review needed
HIV-1 Protease
Class-level
Moderate activity reported at 100 µM
Escin Ia IC50: 35 µM (more potent)
Supports antiviral SAR context; class-level inference
Data to verify for exact potency

USP-Compliant Botanical Extract Standardization

Because Isoescin IB constitutes a specific ~9% molar fraction of natural escin extracts, procuring the >99% pure analytical standard is mandatory for HPLC-DAD-MS quality control. It enables the baseline resolution of the m/z 1153 ion chromatogram, ensuring regulatory compliance for commercial horse chestnut preparations [1].

In Vivo Pharmacokinetic and ADME Profiling

Due to the asymmetric in vivo interconversion where Escin Ib preferentially converts to Isoescin IB, this specific isomer is required as a terminal metabolic tracking standard. It allows researchers to accurately map the prolonged half-life and higher AUC associated with saponin therapeutics [2].

Preparative Chromatography Method Development

Isoescin IB serves as an ideal high-purity benchmark for optimizing large-scale saponin isolation. Its proven stability in methanol-water-acetic acid gradients allows process chemists to calibrate preparative HPLC systems for >99% purity single-step recoveries[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Renal cell model studies
Isomer-specific cytotoxicity rank
HK-2 cell viability endpoints
Oral PK exposure studies
Reported human oral exposure context
Systemic exposure interpretation
Metabolic fate research
In vivo isomerization profile
Isomer attribution post-administration
Hemocompatibility screening
Reported hemolytic threshold
Hemolysis endpoint comparison

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.1

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 Da

Monoisotopic Mass

1130.55090361 Da

Heavy Atom Count

79

Appearance

Powder

UNII

63505RAS3F

Wikipedia

Isoescin ib

Explore Compound Types